molecular formula C20H23F3N4O4 B2876969 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1049477-87-3

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2876969
CAS RN: 1049477-87-3
M. Wt: 440.423
InChI Key: FCRZDFHWTZTULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the morpholine ring could impart some rigidity to the molecule, affecting its 3D shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the pyrrole ring is aromatic and might undergo electrophilic aromatic substitution. The morpholine ring might be involved in reactions typical for ethers and secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (morpholine ring) and nonpolar (pyrrole ring) regions could affect its solubility properties .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds with morpholinoethyl and trifluoromethoxyphenyl components have been explored as neurokinin-1 (NK-1) receptor antagonists. These antagonists can be orally active and water-soluble, making them suitable for both intravenous and oral clinical administration. They have been effective in pre-clinical tests relevant to clinical efficacy in treating conditions like emesis and depression (Harrison et al., 2001).

Orexin Receptor Antagonists

Research into compounds targeting orexin receptors, which play a significant role in the maintenance of wakefulness, has shown that selective blockade of these receptors can promote sleep. This suggests applications in treating sleep disorders (Dugovic et al., 2009).

Anticonvulsant Agents

Hybrid molecules combining fragments of known antiepileptic drugs (AEDs) have shown broad spectra of activity in seizure models. These studies offer a pathway for the development of new AEDs with improved safety profiles (Kamiński et al., 2015).

Chemical Sensors

Research on the development of chemical sensors using morpholine derivatives highlights the potential for creating sensitive and selective detectors for ions such as thorium. These sensors could have applications in environmental monitoring and industrial processes (Akl & Ali, 2016).

Organocatalysis

Spiro[pyrrolidin-3,3'-oxindoles] are important for their biological activities. Enantioselective synthesis using organocatalysis offers a route to these compounds with high enantiopurity and structural diversity, which is valuable in medicinal chemistry (Chen et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if applicable, or its potential uses in materials science or other fields .

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O4/c1-26-8-2-3-16(26)17(27-9-11-30-12-10-27)13-24-18(28)19(29)25-14-4-6-15(7-5-14)31-20(21,22)23/h2-8,17H,9-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRZDFHWTZTULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.